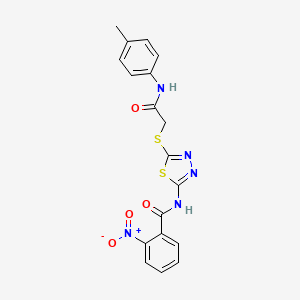![molecular formula C28H25N3O3S B2490411 2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 866348-84-7](/img/structure/B2490411.png)
2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide” is a compound that belongs to a class of chemicals known for their complex molecular structures, which often contain multiple fused rings. Such compounds have been studied for various applications in medicinal and materials chemistry due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar chromeno[2,3-d]pyrimidin-4-yl derivatives typically involves multistep reactions starting from simpler molecules. For instance, a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative was synthesized using a catalyzed reaction involving 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine and 3-acetyl-2H-chromen-2-one in the presence of FeCl3-SiO2 as a catalyst in refluxing ethanol for 6 hours (Yin & Song, 2022).
Molecular Structure Analysis
These compounds typically exhibit a folded conformation about the methylene C atom of the thioacetamide bridge, with the pyrimidine ring being inclined to the benzene ring. This is evident in compounds with similar structures, where an intramolecular N—H⋯N hydrogen bond stabilizes the folded conformation (Subasri et al., 2016).
Applications De Recherche Scientifique
Heterocyclic Synthesis
Research has focused on the synthesis of new derivatives through reactions that yield polyfunctionally substituted heterocyclic compounds, such as thioxo-2, 5-dihydro-1H-pyrano [2,3-d] pyrimidines. These processes involve treating specific compounds with acetic anhydride or acid chloride to produce various derivatives, illustrating the compound's versatility in creating complex molecules with potential biological activities (Elian, Abdelhafiz, & Abdelreheim, 2014).
Antimicrobial and Anti-inflammatory Activities
Studies have also synthesized novel series of derivatives demonstrating significant antimicrobial, anti-inflammatory, and analgesic activities. These findings suggest that these compounds could serve as a basis for developing new therapeutic agents (Rajanarendar et al., 2012).
Catalyst-Free Synthesis
The catalyst-free synthesis of diversely substituted compounds under ambient conditions has been achieved, highlighting an eco-friendly and efficient method for producing pharmaceutically relevant molecules. This approach emphasizes the potential for sustainable and green chemistry applications (Brahmachari & Nayek, 2017).
Radiosynthesis for Imaging
Additionally, the compound has been used in the radiosynthesis of selective radioligands for imaging with positron emission tomography (PET), indicating its utility in diagnostic medicine and research into neurodegenerative diseases (Dollé et al., 2008).
Synthesis and Characterization for Anticancer Evaluation
There is also interest in synthesizing and characterizing new compounds for anticancer evaluation, with some derivatives showing cytotoxicity activity against specific cancer cell lines. This application demonstrates the compound's potential in cancer research and therapy development (Sherif & Yossef, 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-3-33-23-15-9-13-20-16-21-27(34-25(20)23)30-26(19-11-5-4-6-12-19)31-28(21)35-17-24(32)29-22-14-8-7-10-18(22)2/h4-15H,3,16-17H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUYZLWKDBUSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(2-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one](/img/structure/B2490328.png)
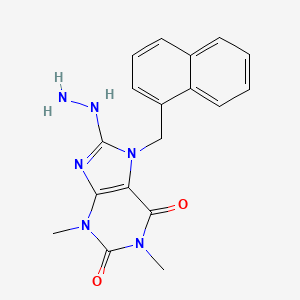
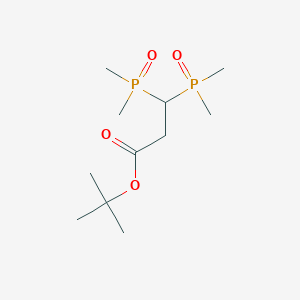
![N-cyclohexyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2490333.png)
![N-(2-oxo-2H-chromen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2490334.png)
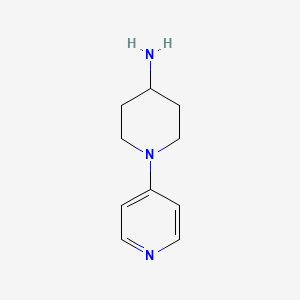
![3-benzyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2490339.png)
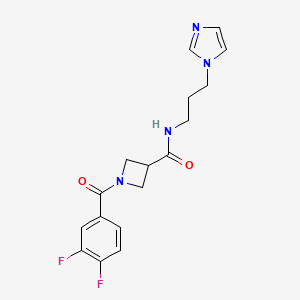
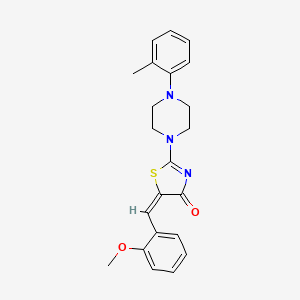
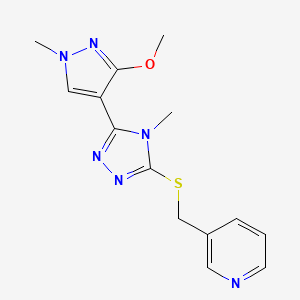
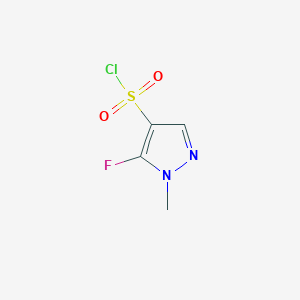
![3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2490348.png)
![(5-Fluoropyridin-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2490350.png)
